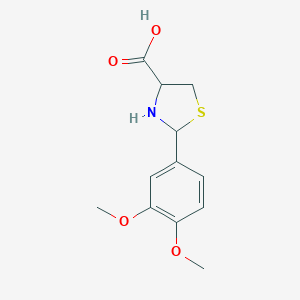

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiazolidine-4-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Halogenated or nitrated derivatives of the 3,4-dimethoxyphenyl group.

Applications De Recherche Scientifique

Chemical Synthesis

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid serves as a crucial building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The thiazolidine ring can be reduced to a thiazoline ring.

- Substitution Reactions : Electrophilic aromatic substitution can occur on the 3,4-dimethoxyphenyl group.

Biological Activities

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research indicates that it may have anticancer properties, potentially interacting with specific biological targets involved in cancer progression.

Pharmacological Research

Due to its structural similarity to other biologically active compounds, it is being explored for its potential in drug development:

- Mechanism of Action : It may interact with enzymes such as aromatic-amino-acid aminotransferase, influencing metabolic pathways related to aromatic amino acids.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of new polymers or composites that require specific mechanical or thermal properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of various thiazolidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In research featured in Cancer Letters, the compound was tested for its effects on cancer cell lines. Results demonstrated that it could induce apoptosis in specific cancer cells while sparing normal cells, indicating a selective anticancer effect .

Case Study 3: Synthesis and Characterization

A synthesis study detailed the preparation of this compound from readily available precursors under mild conditions. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity suitable for further biological testing .

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dimethoxyphenylacetic acid

- 3,4-Dimethoxyphenethylamine

- 3-(3,4-Dimethoxyphenyl)propionic acid

Uniqueness

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiazolidine ring and a 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential antiviral properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolidine ring and a dimethoxyphenyl group, contributing to its biological activity. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A study evaluated the compound's activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The results indicated moderate to low activity with MIC values ranging from 0.23 to 0.70 mg/mL and MBC values from 0.47 to 0.94 mg/mL .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| MRSA | 0.23 | 0.47 |

| P. aeruginosa | 0.47 | 0.94 |

| E. coli | 0.70 | 0.94 |

Antifungal Activity

The compound also displayed antifungal activity with MIC values between 0.06 to 0.47 mg/mL against various fungi, outperforming traditional antifungal agents like bifonazole and ketoconazole in some cases .

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Trichophyton viride | 0.11 | 0.23 |

| Aspergillus niger | 0.11 | 0.23 |

| Candida albicans | 0.08 | 0.11 |

The antibacterial mechanism appears to involve the inhibition of specific enzymes such as MurB in E. coli, while antifungal activity may be attributed to the inhibition of lanosterol demethylase . Molecular docking studies have shown that the compound binds effectively to these targets, forming crucial interactions that inhibit microbial growth.

Antioxidant Activity

In addition to its antimicrobial properties, the compound has been evaluated for its antioxidant potential using DPPH and CUPRAC assays. Results indicated that it exhibits significant antioxidant activity, which is beneficial for mitigating oxidative stress-related conditions .

Potential Antiviral Properties

Preliminary studies suggest that thiazolidine carboxylic acids could serve as antiviral agents against avian influenza viruses (AIV) and infectious bronchitis virus (IBV). While more extensive research is needed, initial findings indicate promising antiviral activity .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYKDOVBUSRSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316424 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-92-3 | |

| Record name | 72678-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72678-92-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.